N-(3-methylphenyl)-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-4-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(3-METHYLPHENYL)-N-{1-[(2-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a tetrazole ring, which is known for its stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHYLPHENYL)-N-{1-[(2-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHYLPHENYL)-N-{1-[(2-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like sodium azide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-METHYLPHENYL)-N-{1-[(2-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of N-(3-METHYLPHENYL)-N-{1-[(2-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Known for its anti-inflammatory properties.
Darbufelone: An anti-inflammatory drug with potential anticancer activity.
Uniqueness
N-(3-METHYLPHENYL)-N-{1-[(2-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrazole ring, in particular, enhances its stability and potential for diverse applications.
Properties
Molecular Formula |
C29H30N6O2 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-(3-methylphenyl)-N-[1-[(2-methylphenyl)carbamoyl]cyclohexyl]-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C29H30N6O2/c1-21-9-8-11-25(19-21)35(27(36)23-13-15-24(16-14-23)34-20-30-32-33-34)29(17-6-3-7-18-29)28(37)31-26-12-5-4-10-22(26)2/h4-5,8-16,19-20H,3,6-7,17-18H2,1-2H3,(H,31,37) |
InChI Key |
FYRFTBBLHPCBIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C(=O)C2=CC=C(C=C2)N3C=NN=N3)C4(CCCCC4)C(=O)NC5=CC=CC=C5C |
Origin of Product |
United States |
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